Biotin-16-dGTP (tetralithium)

Description

Historical Context of Biotinylation in Nucleic Acid Labeling

The concept of biotinylation for labeling biological molecules has its roots in the discovery of the high-affinity interaction between biotin (B1667282) and avidin (B1170675). This principle was later adapted for nucleic acid research. A pivotal development was the enzymatic incorporation of biotin-labeled nucleotides into DNA probes. This technique offered a non-radioactive alternative for detecting specific DNA sequences, a significant advancement that improved safety and simplified experimental workflows. Early methods involved incorporating biotinylated derivatives of dUTP, and over time, a wider range of biotinylated nucleotides, including those with varying linker lengths, became available, enhancing the efficiency and versatility of the technique.

Role of Modified Nucleotides in Advancing Molecular Biology Techniques

Modified nucleotides, including biotinylated versions, have been instrumental in driving innovation across numerous molecular biology techniques. labroots.com These synthetic analogs of natural nucleotides can be designed with specific chemical groups that confer unique properties, such as fluorescence or the ability to be captured. labroots.com This has led to significant progress in areas like:

DNA Sequencing: Modified nucleotides are at the heart of many sequencing methodologies, acting as chain terminators or carrying fluorescent labels that allow for the determination of the DNA sequence.

Gene Expression Analysis: The stability and translation efficiency of mRNA can be enhanced by incorporating modified nucleotides, a crucial aspect in the development of technologies like mRNA vaccines. wikipedia.org

Epigenetics and Epitranscriptomics: The study of modifications to DNA and RNA, which regulate gene expression without altering the genetic sequence, relies on the ability to specifically identify and map these modified bases. labroots.comnih.gov

In Situ Hybridization (ISH): Labeled nucleotide probes enable the visualization of specific DNA or RNA sequences within the context of tissues and cells, providing valuable spatial information about gene expression and chromosome organization. nih.govnih.gov

The development of a diverse array of modified nucleotides continues to expand the toolkit of molecular biologists, enabling more sophisticated and precise investigations into the workings of the cell. nih.gov

Overview of Biotin-16-dGTP (tetralithium) in Research Landscape

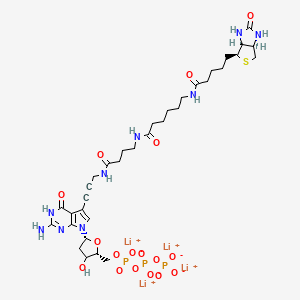

Biotin-16-dGTP (tetralithium) is a specialized biotinylated nucleotide where a biotin molecule is attached to the guanine (B1146940) base of dGTP through a 16-atom spacer arm. medchemexpress.com This linker is designed to be long enough to minimize steric hindrance, allowing for efficient incorporation of the modified nucleotide by DNA polymerases and subsequent detection by streptavidin. biotium.com It is utilized as a substitute for the natural nucleotide dGTP in various enzymatic reactions. medchemexpress.com

This compound has found its niche in a range of molecular biology applications that require the specific labeling of DNA. Its use in techniques like in situ hybridization and as a component in certain DNA sequencing approaches highlights its value in modern research. medchemexpress.comnih.gov

Chemical and Physical Properties of Biotin-16-dGTP (tetralithium)

| Property | Value |

| Molecular Formula | C₃₄H₄₈Li₄N₉O₁₇P₃S |

| Molecular Weight | 1007.55 g/mol |

| Appearance | Solid |

| Storage Conditions | Typically stored at -20°C |

The data in this table is based on information from various chemical suppliers and databases. medchemexpress.comnih.gov

Detailed Research Findings

The application of Biotin-16-dGTP (tetralithium) and other biotinylated nucleotides has yielded significant insights in various research areas.

One notable application is in the field of DNA sequencing . In a novel method for DNA sequencing using mass spectrometry, biotinylated dideoxynucleotides, including a variant of Biotin-16-dUTP, were used to generate Sanger sequencing fragments. nih.govresearchgate.net The biotin tag allowed for the efficient purification of the sequencing fragments using streptavidin-coated magnetic beads, leading to cleaner mass spectra and more accurate sequence determination. nih.govresearchgate.net This approach demonstrates the utility of biotinylated nucleotides in developing high-throughput and precise sequencing technologies.

In the realm of cytogenetics , biotinylated nucleotides are crucial for in situ hybridization (ISH) techniques. For instance, Biotin-16-dGTP has been used to label DNA probes for the non-random mapping of trinucleotide repeats in barley chromosomes. medchemexpress.com This allowed for the visualization and localization of these specific repetitive sequences within the chromosome structure. Similarly, biotinylated probes are widely used in diagnostic applications, such as the detection of viral sequences in tissues. nih.gov The sensitivity of these techniques can be enhanced by using different detection systems, such as streptavidin-alkaline phosphatase complexes. nih.gov

The length of the linker arm between the biotin and the nucleotide has been shown to be a critical factor. Longer linkers, such as the 16-atom spacer in Biotin-16-dGTP, can facilitate the interaction between biotin and avidin or streptavidin, which is crucial for efficient detection. biotium.com Research has also explored the use of different biotinylated nucleotides, such as Biotin-16-dCTP and Biotin-16-dUTP, in various labeling protocols, including PCR-based probe generation and 3'-end labeling. jenabioscience.comjenabioscience.comjenabioscience.comsigmaaldrich.com These studies underscore the versatility and importance of biotinylated nucleotides as a fundamental tool in molecular biology research.

Structure

2D Structure

Properties

Molecular Formula |

C34H48Li4N9O17P3S |

|---|---|

Molecular Weight |

1007.7 g/mol |

IUPAC Name |

tetralithium;[[[(2R,5R)-5-[5-[3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-ynyl]-2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C34H52N9O17P3S.4Li/c35-33-41-31-29(32(48)42-33)20(17-43(31)28-16-22(44)23(58-28)18-57-62(53,54)60-63(55,56)59-61(50,51)52)8-6-14-37-27(47)12-7-15-38-25(45)10-2-1-5-13-36-26(46)11-4-3-9-24-30-21(19-64-24)39-34(49)40-30;;;;/h17,21-24,28,30,44H,1-5,7,9-16,18-19H2,(H,36,46)(H,37,47)(H,38,45)(H,53,54)(H,55,56)(H2,39,40,49)(H2,50,51,52)(H3,35,41,42,48);;;;/q;4*+1/p-4/t21-,22?,23+,24-,28+,30-;;;;/m0..../s1 |

InChI Key |

NXFWGTGNBRNPFS-VYUWXLQCSA-J |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@@H](O[C@@H](C1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)CCCNC(=O)CCCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)CCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Synthesis and Chemical Modification of Biotin 16 Dgtp Tetralithium

Strategies for Biotin (B1667282) Conjugation to Deoxyguanosine Triphosphate Analogues

The conjugation of biotin to dGTP analogues is a multi-step process that requires careful consideration of the linker and the site of modification on the nucleotide. These strategies are designed to produce biotinylated nucleotides that can be efficiently incorporated into nucleic acids without significantly disrupting their natural structure or function. broadpharm.com

Linker Arm Design and Length Considerations (e.g., C16 linker)

The linker arm plays a crucial role in the utility of biotinylated nucleotides. It serves to distance the bulky biotin molecule from the nucleotide, thereby reducing steric hindrance for the enzymes that incorporate the nucleotide into a growing DNA strand. aatbio.com

The length of the linker is a critical factor. A longer linker, such as the 16-atom spacer found in Biotin-16-dUTP, is often preferred as it can lead to more effective interaction between the biotin and its binding partners, avidin (B1170675) or streptavidin. aatbio.comjenabioscience.com However, there is a trade-off, as a shorter linker may result in more efficient incorporation of the dGTP analog into the DNA. aatbio.com For many applications, a linker of around 11 atoms has been found to be optimal. aatbio.com The C16 linker in Biotin-16-dGTP refers to a 16-atom chain separating the biotin from the guanosine (B1672433) base, which is designed to provide sufficient flexibility and distance for effective enzymatic utilization and subsequent detection. jenabioscience.comjenabioscience.com

Key Features of Linker Arms:

| Feature | Description | Reference |

| Length | The number of atoms in the chain connecting biotin to the nucleotide. Affects steric hindrance and binding efficiency. | aatbio.com |

| Flexibility | Allows the biotin moiety to orient itself for optimal binding to avidin or streptavidin. | jenabioscience.com |

| Hydrophilicity | Can improve the solubility of the biotinylated nucleotide. |

Site-Specific Modification of the Deoxyguanosine Nucleotide

The point of attachment of the biotin-linker group to the deoxyguanosine nucleotide is critical. Modifications are typically made to the nucleobase, as alterations to the sugar or phosphate (B84403) groups are more likely to interfere with the enzymatic incorporation process. uni-konstanz.de

For guanosine, the C7 position of the 7-deazaguanine (B613801) core is a common site for modification. This position is located in the major groove of the DNA double helix and is accessible to enzymes without disrupting the Watson-Crick base pairing. moleculardepot.com Another approach involves the biotinylation of deoxyguanosine at an abasic site in double-stranded DNA through a copper-catalyzed click reaction. nih.gov

Common Modification Sites on Nucleotides:

| Nucleotide Base | Common Modification Site | Rationale | Reference |

| Pyrimidines (C, T, U) | C5 position | Exposed in the major groove of DNA, minimizing interference with hybridization. | nih.gov |

| Purines (A, G) | C7 or C8 position (of 7-deazapurines) | Accessible in the major groove, avoids disruption of hydrogen bonding. | moleculardepot.com |

Enzymatic Synthesis Approaches for Biotin-16-dGTP Incorporation

Enzymatic methods are widely used to incorporate biotinylated nucleotides like Biotin-16-dGTP into DNA. nih.gov These techniques leverage the ability of DNA polymerases to recognize and use modified nucleotides as substrates during DNA synthesis. nih.gov

Several enzymatic methods can be employed:

Polymerase Chain Reaction (PCR): This is a prevalent method where biotinylated dNTPs are included in the reaction mixture, leading to the generation of biotin-labeled DNA fragments. The ratio of biotinylated to non-biotinylated dNTPs can be adjusted to control the density of the label. jenabioscience.comjenabioscience.com

Nick Translation: In this method, DNase I creates nicks in the DNA backbone, and DNA Polymerase I then synthesizes new DNA, incorporating biotinylated nucleotides as it repairs the nicks. aatbio.com

Random Prime Labeling: Short random primers are annealed to a denatured DNA template, and a DNA polymerase extends these primers, incorporating biotinylated dNTPs in the process. aatbio.com

3'-End Labeling: Terminal deoxynucleotidyl transferase (TdT) can add biotinylated nucleotides to the 3' end of DNA fragments. aatbio.comthermofisher.com

Research has demonstrated the successful enzymatic synthesis of DNA where all four natural dNTPs were replaced by their biotinylated counterparts using specific DNA polymerases. researchgate.net

Chemical Labeling Methodologies for Nucleic Acids with Biotin (e.g., Label IT® system)

In addition to enzymatic methods, chemical labeling provides an alternative for attaching biotin to nucleic acids. These methods are often non-enzymatic and can be used to label pre-existing DNA or RNA. mobitec.com

One prominent example is the Label IT® system. mirusbio.comgeneflow.co.ukfishersci.com This technology utilizes a reagent composed of three key parts: the biotin label, a linker, and a reactive alkylating group. mirusbio.com The linker facilitates electrostatic interactions with the nucleic acid, while the alkylating group covalently attaches the biotin to reactive heteroatoms within the nucleic acid structure. mirusbio.com This covalent modification is permanent and does not significantly alter the structure of the nucleic acid or its performance in downstream applications like hybridization. mobitec.commirusbio.com The density of the labeling can be controlled by adjusting the ratio of the Label IT® reagent to the nucleic acid. mirusbio.com

Another chemical approach involves the biotinylation of deoxyguanosine at an abasic site in double-stranded oligodeoxynucleotides using a copper-catalyzed click reaction with 2-oxohex-5-ynal. nih.gov This method allows for the visualization of the biotinylated DNA via chemiluminescence. nih.gov

Mechanisms of Enzymatic Incorporation of Biotin 16 Dgtp Tetralithium into Nucleic Acids

Substrate Specificity of DNA Polymerases for Biotin-16-dGTP

The enzymatic incorporation of Biotin-16-dGTP is dependent on the specific DNA polymerase used, as each enzyme exhibits different levels of tolerance for modified nucleotides.

Terminal Transferase-Mediated 3'-End Labeling

Terminal deoxynucleotidyl Transferase (TdT) is a template-independent DNA polymerase that can efficiently add biotinylated nucleotides to the 3'-end of DNA strands. biotium.combiorbyt.com This method is particularly useful for labeling oligonucleotides and for techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays, which are used to detect DNA fragmentation in apoptotic cells. biotium.com TdT can incorporate a single biotin-labeled dideoxynucleotide or add a tail of multiple biotinylated deoxynucleotides to the 3'-terminus of a DNA molecule. sigmaaldrich.comgoogle.com

DNA Polymerase I (Holoenzyme and Klenow Fragment) Integration

DNA Polymerase I and its Klenow fragment are well-known for their ability to incorporate biotinylated nucleotides, including Biotin-16-dUTP, through methods like nick translation and random primed labeling. biorbyt.comsigmaaldrich.comnih.gov The Klenow fragment, which lacks the 5'→3' exonuclease activity of the holoenzyme, is particularly useful for random primed synthesis of biotin-labeled DNA probes. sigmaaldrich.comnih.gov In nick translation, DNA Polymerase I uses its 5'→3' exonuclease and polymerase activities to replace existing nucleotides with labeled ones in a double-stranded DNA molecule. oup.com

Taq DNA Polymerase and Reverse Transcriptase Activity

Taq DNA polymerase, a thermostable enzyme widely used in the Polymerase Chain Reaction (PCR), can also incorporate biotinylated nucleotides. biorbyt.comsigmaaldrich.com This allows for the production of large quantities of biotin-labeled DNA fragments of specific sequences. jenabioscience.com However, the efficiency of incorporation by Taq polymerase can be lower for modified nucleotides compared to their natural counterparts. interchim.fr Reverse transcriptases, such as AMV reverse transcriptase, are also capable of incorporating biotin-labeled nucleotides during the synthesis of complementary DNA (cDNA) from an RNA template. biorbyt.comsigmaaldrich.comsigmaaldrich.com

Comparison of Incorporation Efficiencies Across Different Polymerases

The efficiency of incorporating biotinylated nucleotides varies significantly among different DNA polymerases. Studies have shown that while many polymerases can utilize these modified substrates, some exhibit higher fidelity and processivity. For instance, Family B type DNA polymerases, such as VentR exo-, have demonstrated superior performance in synthesizing DNA fully substituted with biotin-labeled dNTPs compared to Family A polymerases like Taq. nih.gov The choice of polymerase is therefore a critical factor in achieving the desired labeling density and product yield.

Impact of Linker Length on Enzymatic Efficiency

The length of the linker arm connecting the biotin (B1667282) molecule to the nucleotide base is a critical determinant of both enzymatic incorporation efficiency and the subsequent detection of the biotin label. biotium.cominterchim.fr Generally, nucleotides with shorter linker arms are incorporated more efficiently by DNA polymerases. interchim.frtandfonline.com However, a longer linker arm often facilitates better interaction between the incorporated biotin and streptavidin, leading to enhanced detection sensitivity. biotium.cominterchim.frtandfonline.com The 16-atom linker of Biotin-16-dGTP represents a compromise, offering a balance between efficient enzymatic incorporation and effective post-labeling detection. biorbyt.comjenabioscience.com

Nucleotide Substitution Ratios for Optimal Labeling (e.g., Biotin-16-dUTP/dTTP ratios)

For labeling methods that involve DNA synthesis, such as PCR and nick translation, it is often necessary to use a mixture of the biotinylated nucleotide and its corresponding natural nucleotide. The ratio of the modified to the natural nucleotide can significantly impact both the yield of the labeled product and the density of the label.

For PCR and nick translation using Biotin-16-dUTP, a common starting recommendation is a 1:1 ratio with dTTP (50% substitution). biorbyt.comjenabioscience.com However, the optimal ratio can vary depending on the specific application and the polymerase being used. For instance, in some PCR applications, a ratio of 35% Biotin-16-dUTP to 65% dTTP is suggested. sigmaaldrich.com It has been observed that while high levels of substitution are possible, complete replacement of the natural nucleotide with its biotinylated analog can sometimes inhibit the reaction. tandfonline.com For example, with Taq DNA polymerase, amplicon formation is possible with up to 89% substitution of Biotin-16-aminoallyl-dUTP, while up to 97% substitution is achievable with Biotin-16-aminoallyl-dCTP. tandfonline.com A 50% reduction in amplicon yield was observed at approximately 75% substitution for Biotin-16-aminoallyl-dUTP and around 92% for Biotin-16-aminoallyl-dCTP. tandfonline.com Therefore, empirical optimization of the substitution ratio is often recommended to achieve the desired balance between labeling efficiency and product yield. tandfonline.comjenabioscience.com

Interactive Data Table: Recommended Substitution Ratios for Biotinylated Nucleotides

| Labeling Method | Polymerase | Biotinylated Nucleotide | Recommended Ratio (Biotin:Natural) | Reference |

| PCR | Taq DNA Polymerase | Biotin-16-dUTP | 1:1 | biorbyt.comjenabioscience.com |

| Nick Translation | DNA Polymerase I | Biotin-16-dUTP | 1:1 | biorbyt.com |

| Random Primed Labeling | Klenow Fragment | Biotin-16-dUTP | 35:65 | sigmaaldrich.com |

| PCR | Taq DNA Polymerase | Biotin-16-aminoallyl-dUTP | ~3:1 for 50% yield reduction | tandfonline.com |

| PCR | Taq DNA Polymerase | Biotin-16-aminoallyl-dCTP | ~11.5:1 for 50% yield reduction | tandfonline.com |

Applications of Biotin 16 Dgtp Tetralithium in Nucleic Acid Research

Non-Radioactive DNA and RNA Labeling Methodologies

Biotin-16-dGTP is a key component in various methods for labeling DNA and RNA without the need for hazardous radioactive isotopes. pubcompare.aisigmaaldrich.com This biotinylation of nucleic acids facilitates their detection and purification through the high-affinity interaction between biotin (B1667282) and streptavidin. seracare.com

In the random priming method, a mixture of random oligonucleotides (short DNA sequences) is used to prime DNA synthesis at multiple points along a denatured DNA template. sigmaaldrich.com During this synthesis, DNA polymerase incorporates available nucleotides to create a new complementary strand. By including Biotin-16-dGTP in the reaction mixture, the newly synthesized DNA becomes labeled with biotin. This technique is effective for generating highly sensitive, biotinylated DNA probes from small amounts of template DNA. seracare.com The resulting probes, which can range from 100 to 1,000 base pairs, are stable for at least a year when stored at -20°C. seracare.com

| Parameter | Description | Source |

| Template DNA | Linearized plasmid, cosmid, or λDNA; DNA fragments of at least 100 bp | |

| Primers | Random hexanucleotides | sigmaaldrich.com |

| Enzyme | Klenow fragment of DNA polymerase I | sigmaaldrich.com |

| Labeled Nucleotide | Biotin-16-dUTP (replaces dTTP) or Biotin-16-dGTP | sigmaaldrich.com |

| Probe Length | Average of 300 base pairs, ranging from 100 to 1,000 bp | seracare.com |

PCR-based labeling allows for the simultaneous amplification and biotinylation of a specific DNA sequence. seracare.comjenabioscience.com In this method, Biotin-16-dGTP is included in the PCR reaction mix along with the other standard deoxynucleoside triphosphates (dNTPs). pubcompare.aijenabioscience.com As the thermostable DNA polymerase, such as Taq polymerase, amplifies the target DNA sequence, it incorporates the biotinylated nucleotide into the newly synthesized DNA strands. seracare.com This results in a high yield of homogeneously labeled DNA probes that are highly specific to the target sequence. seracare.com PCR labeling is particularly advantageous when the starting template amount is limited. jenabioscience.com A 50% substitution of the corresponding natural nucleotide with the biotinylated version often provides an optimal balance between labeling efficiency and reaction yield. jenabioscience.comjenabioscience.com

| Component | Standard Protocol Example (500 bp fragment) | Source |

| Template DNA | 1-10 ng | jenabioscience.com |

| Primers | 0.5 µM each | jenabioscience.com |

| dNTPs | 100 µM dATP/dCTP/dGTP, 50 µM dTTP | jenabioscience.com |

| Labeled Nucleotide | 50 µM Biotin-16-dUTP | jenabioscience.com |

| Polymerase | High Fidelity Polymerase | jenabioscience.com |

Nick translation is a method used to label double-stranded DNA. The process begins with the enzyme DNase I, which introduces single-stranded breaks, or "nicks," at random locations in the DNA backbone. jenabioscience.com DNA Polymerase I then binds to these nicks and exhibits two enzymatic activities: a 5'→3' exonuclease activity that removes nucleotides from one side of the nick, and a 5'→3' polymerase activity that adds new nucleotides to the other side. When Biotin-16-dGTP is present in the reaction, it is incorporated into the newly synthesized DNA strand, effectively replacing the original nucleotides with biotin-labeled ones. jenabioscience.com This method can be used to label various DNA templates, including large plasmids, cosmids, and PCR fragments, and typically generates probes with an average length of 200 to 500 base pairs.

| Feature | Description | Source |

| Enzymes | DNase I and DNA Polymerase I | jenabioscience.com |

| Template | Supercoiled or linearized plasmid DNA, cosmid DNA, purified PCR products | |

| Labeled Nucleotide | Biotin-16-dUTP or Biotin-16-dGTP is incorporated. | jenabioscience.com |

| Probe Size | Typically 200-500 base pairs | |

| Key Principle | Simultaneous removal of existing nucleotides and synthesis of a new, labeled strand. |

The 3'-end labeling technique is used to attach a single labeled nucleotide to the 3' terminus of an oligonucleotide. This is typically achieved using the enzyme Terminal deoxynucleotidyl Transferase (TdT), which can add nucleotides to the 3' end of a DNA strand without the need for a template. biotium.com By using a biotin-labeled dideoxynucleoside triphosphate (like Biotin-16-ddUTP) or a standard Biotin-16-dGTP, a single biotin molecule can be added to the end of the oligonucleotide. This method is particularly useful for creating short, labeled probes for specific applications, such as screening expression libraries for DNA-binding proteins.

| Component | Description | Source |

| Enzyme | Terminal deoxynucleotidyl Transferase (TdT) | biotium.com |

| Substrate | Oligonucleotide (HPLC or gel-purified) | |

| Labeled Nucleotide | Biotin-16-ddUTP or Biotin-16-dGTP | |

| Application | Generation of probes for screening expression libraries, in situ hybridization. |

Hybridization Probe Development and Utilization

Biotin-labeled nucleic acids, generated through the methods described above, are widely used as hybridization probes. pubcompare.aisigmaaldrich.combiotium.com These probes can detect specific DNA or RNA sequences in a sample through the process of hybridization, where the labeled probe binds to its complementary sequence. The biotin tag on the probe then allows for detection using streptavidin conjugated to a reporter molecule, such as an enzyme that produces a colored or chemiluminescent signal.

Southern blotting is a technique used to detect specific DNA sequences in a DNA sample, while Northern blotting is used for detecting specific RNA sequences. In both techniques, the sample DNA or RNA is separated by size via gel electrophoresis and then transferred to a membrane. researchgate.net A biotin-labeled probe, such as one created using Biotin-16-dGTP, is then hybridized to the membrane. jenabioscience.com If the target sequence is present in the sample, the probe will bind to it, and the location of the bound probe can be visualized using a streptavidin-based detection system. researchgate.net This allows for the identification and characterization of specific genes or RNA transcripts. Biotin-labeled probes offer a safe and stable alternative to traditional radioactive probes for these applications. nih.gov

In Situ Hybridization (ISH) Techniques, including FISH

Biotin-16-dGTP is a valuable reagent for the generation of labeled nucleic acid probes used in in situ hybridization (ISH) and fluorescence in situ hybridization (FISH). These techniques are employed to visualize the location of specific DNA or RNA sequences within the cellular context.

In these methods, Biotin-16-dGTP can be incorporated into DNA probes through enzymatic reactions like nick translation or Polymerase Chain Reaction (PCR). tandfonline.com During nick translation, DNase I introduces nicks in the DNA, and DNA Polymerase I then incorporates biotin-labeled nucleotides, including Biotin-16-dGTP, as it synthesizes a new strand. jenabioscience.com The density of the biotin label can be controlled to ensure optimal detection. For instance, a molar ratio of Biotin-16-dUTP (a related compound) to dTTP is adjusted to modify every 20th to 25th nucleotide, yielding high sensitivity. Similarly, in PCR, biotinylated nucleotides can be included in the reaction mix to produce labeled amplicons. tandfonline.com

Once the biotinylated probe is prepared, it is hybridized to the target sequence in fixed cells or tissues. The biotin moiety does not interfere with the hybridization process. Following hybridization, the probe is detected using molecules that have a high affinity for biotin, such as streptavidin or avidin (B1170675), which are conjugated to a fluorescent dye (for FISH) or an enzyme (for chromogenic ISH). bioone.org This indirect detection method allows for signal amplification, enhancing the sensitivity of the assay. tandfonline.com

Researchers have successfully used biotin-labeled probes to map genes on chromosomes and to study the spatial organization of RNA transcripts within the nucleus. tandfonline.comnih.gov For example, tyramide signal amplification (TSA)-FISH, a method that dramatically increases signal intensity, has been used to map PCR-generated probes of less than 1 kb, which are labeled by incorporating biotinylated nucleotides like biotin-16-dUTP. tandfonline.com

Table 1: Key Features of Biotin-16-dGTP in ISH/FISH

| Feature | Description |

| Labeling Method | Enzymatic incorporation via nick translation or PCR. tandfonline.comjenabioscience.com |

| Detection | Indirectly via fluorophore or enzyme-conjugated streptavidin/avidin. |

| Advantage | Enables non-radioactive, highly sensitive detection of nucleic acid sequences. |

| Application | Gene mapping, chromosome analysis, and visualization of RNA transcripts. tandfonline.comnih.gov |

Colony and Plaque Screening

Colony and plaque screening are hybridization techniques used to identify specific DNA sequences in bacterial colonies or bacteriophage plaques. Biotin-labeled oligonucleotides, such as those prepared using Biotin-16-dGTP, serve as effective probes in these screening procedures.

The process involves transferring the colonies or plaques to a solid support like a nylon membrane. The DNA is then denatured and fixed to the membrane. A biotin-labeled probe, specific to the gene of interest, is hybridized to the membrane. After washing away the unbound probe, the hybridized probe is detected using a streptavidin-enzyme conjugate that catalyzes a colorimetric or chemiluminescent reaction. pnas.org This allows for the identification and isolation of the colonies or plaques containing the desired DNA sequence. The use of biotinylated probes offers a safe and sensitive alternative to radioactive probes for these high-throughput screening applications. pnas.org

Microarray Analysis and Gene Expression Profiling Research

Biotin-16-dGTP plays a significant role in microarray analysis, a powerful technique for monitoring the expression levels of thousands of genes simultaneously. In a common microarray workflow, RNA is extracted from cells or tissues, and reverse transcribed into complementary DNA (cDNA). During this process, or during a subsequent amplification step, biotinylated nucleotides are incorporated. nih.gov

For instance, in a study analyzing the expression of MAGE-A genes, PCR amplification of cDNA was performed in the presence of Biotin-16-dUTP to generate labeled amplicons. These labeled cDNAs are then hybridized to a microarray chip, which contains thousands of spots, each with a specific DNA probe. The detection of the hybridized biotin-labeled cDNA is typically achieved using a streptavidin-fluorophore conjugate. The intensity of the fluorescent signal at each spot is proportional to the amount of hybridized cDNA, which in turn reflects the expression level of the corresponding gene in the original sample. This methodology allows for a comprehensive and high-throughput analysis of gene expression profiles. nih.gov

DNA Sequencing Research Methodologies

In the realm of DNA sequencing, biotinylated nucleotides have been instrumental in the development of novel purification strategies. One such method utilizes biotinylated dideoxynucleotides in Sanger sequencing to facilitate the isolation of sequencing fragments. nih.govresearchgate.net

In this approach, DNA sequencing reactions are performed using a mixture of standard deoxynucleotides and biotinylated dideoxynucleotide terminators. nih.govresearchgate.net This results in a set of DNA fragments of varying lengths, each terminated with a biotinylated dideoxynucleotide at its 3'-end. nih.gov The high affinity between biotin and streptavidin is then exploited to capture these terminated fragments onto streptavidin-coated magnetic beads. nih.govresearchgate.net This capture step allows for the efficient removal of contaminants such as salts, excess primers, and non-terminated DNA fragments. nih.gov The purified, biotin-labeled sequencing fragments are then released from the beads for analysis by methods like MALDI-TOF mass spectrometry, which provides high-resolution separation and detection. nih.govresearchgate.net

Detection of Apoptotic Cells via TUNEL Assay Research

Biotin-16-dGTP is a key component in the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, a widely used method for detecting apoptosis, or programmed cell death. A hallmark of apoptosis is the fragmentation of genomic DNA, which generates numerous 3'-hydroxyl (3'-OH) ends.

The TUNEL assay utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled nucleotides to these 3'-OH ends of DNA strand breaks. ihcworld.comresearchgate.net In this context, a biotin-labeled nucleotide, such as Biotin-16-dUTP (a related compound often used), is incorporated into the DNA. ihcworld.comresearchgate.net The incorporated biotin is then detected with streptavidin conjugated to a reporter molecule, which can be an enzyme like horseradish peroxidase (HRP) for colorimetric detection or a fluorophore for fluorescent detection. ihcworld.combiotium.com This allows for the visualization and quantification of apoptotic cells in tissue sections and cell cultures. ihcworld.comresearchgate.net

Table 2: TUNEL Assay Research Findings

| Study Aspect | Finding | Reference |

| Principle | TdT incorporates biotin-labeled nucleotides onto the 3'-OH ends of fragmented DNA in apoptotic cells. | ihcworld.com |

| Application | Detection and quantification of apoptosis in fixed cells and tissues. | researchgate.netbiotium.com |

| Detection Method | Colorimetric (e.g., DAB substrate for HRP) or fluorescent (e.g., FITC-avidin). | ihcworld.com |

| Observation | TUNEL-positive cells indicate apoptosis. | researchgate.net |

Screening Expression Libraries for DNA-Binding Proteins (e.g., Transcription Factors)

Biotin-labeled oligonucleotides are powerful tools for screening expression libraries to identify and isolate clones that express specific DNA-binding proteins, such as transcription factors. This technique is particularly useful for studying gene regulation.

The methodology involves synthesizing a biotinylated DNA probe corresponding to the specific DNA sequence to which the protein of interest binds. This can be achieved by incorporating Biotin-16-dGTP or other biotinylated nucleotides into a synthetic oligonucleotide. The expression library, which contains a collection of proteins produced by different clones, is then screened with this biotin-labeled probe. If a clone expresses the target DNA-binding protein, the biotinylated probe will bind to it. The protein-DNA complex can then be detected through the biotin tag, typically using a streptavidin-enzyme conjugate. nih.gov This allows for the identification and subsequent isolation of the clone expressing the specific DNA-binding protein for further characterization. nih.gov

Detection and Signal Amplification Strategies for Biotin 16 Dgtp Labeled Nucleic Acids

Avidin (B1170675)/Streptavidin Conjugate Systems

The high-affinity interaction between biotin (B1667282) and avidin or its bacterial analog, streptavidin, forms the basis for most detection systems for biotin-labeled nucleic acids. rockland.comaatbio.come-proteins.com Streptavidin is often preferred due to its lack of glycosylation, which can reduce non-specific binding. e-proteins.comthermofisher.com These biotin-binding proteins can be conjugated to various reporter molecules, including enzymes and fluorophores, to facilitate signal generation and detection. thermofisher.combiocompare.com

Enzyme-Linked Immunosorbent Assay (ELISA) Detection

Following the immobilization of Biotin-16-dGTP-labeled nucleic acids, detection can be achieved through an ELISA-based approach. nih.gov In this method, a streptavidin-enzyme conjugate is introduced, which binds to the biotinylated DNA. The subsequent addition of a specific substrate for the enzyme results in a measurable signal, such as a color change or light emission, that is proportional to the amount of labeled nucleic acid present. nih.govoup.com This technique allows for the sensitive quantification of the target DNA. nih.gov

Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP) Conjugates

Horseradish peroxidase (HRP) and alkaline phosphatase (AP) are the two most commonly used enzyme conjugates for detecting biotinylated molecules. thermofisher.comsquarespace.com Both enzymes catalyze reactions that produce a detectable signal. squarespace.comjacksonimmuno.com

Horseradish Peroxidase (HRP): HRP, in the presence of a substrate like luminol (B1675438) and an enhancer, produces a chemiluminescent signal. squarespace.com It is a stable and widely used enzyme in various immunoassays, including Western blotting and ELISA. squarespace.comjacksonimmuno.com HRP-conjugated streptavidin is a common reagent for detecting biotinylated probes. bio-rad.com

Alkaline Phosphatase (AP): AP conjugates are also widely used and are known for their high sensitivity, particularly in blotting and ELISA applications. sigmaaldrich.com They catalyze the removal of a phosphate (B84403) group from a substrate, which can lead to the production of a colored precipitate or a chemiluminescent signal. thermofisher.comsquarespace.com Streptavidin-AP conjugates are utilized for the detection of biotinylated RNA probes. roche.com

The choice between HRP and AP often depends on the specific application, the required sensitivity, and the presence of endogenous enzyme activity in the sample. sigmaaldrich.com

| Enzyme Conjugate | Common Substrates (Examples) | Signal Output | Key Advantages |

| Horseradish Peroxidase (HRP) | Luminol, TMB (3,3',5,5'-Tetramethylbenzidine) | Chemiluminescence, Colorimetric | High turnover rate, good stability, wide availability of substrates. squarespace.com |

| Alkaline Phosphatase (AP) | p-Nitrophenyl Phosphate (pNPP), BCIP/NBT | Colorimetric, Chemiluminescence | Often more sensitive than HRP in certain assays. sigmaaldrich.com |

Fluorescently Labeled Streptavidin

For direct visualization of biotinylated nucleic acids, fluorescently labeled streptavidin conjugates are employed. thermofisher.combio-rad-antibodies.com A wide array of fluorescent dyes, such as Alexa Fluor and DyLight, can be conjugated to streptavidin, offering a spectrum of excitation and emission wavelengths. thermofisher.comthermofisher.com This allows for multiplexing, where different targets can be labeled with distinct fluorophores and visualized simultaneously. lumiprobe.com This method is particularly useful in applications like fluorescence in situ hybridization (FISH) and flow cytometry. bio-rad-antibodies.combiotium.com The use of fluorescently labeled streptavidin provides a direct and quantifiable signal, with the intensity of the fluorescence being proportional to the amount of biotinylated DNA. bio-rad-antibodies.com

Signal Amplification Techniques (e.g., Tyramide Signal Amplification - TSA)

To enhance the detection of low-abundance nucleic acid sequences labeled with Biotin-16-dGTP, signal amplification techniques are often necessary. biotium.com One of the most powerful methods is Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD). biotium.combiosyn.com

TSA is an enzyme-mediated detection method that significantly amplifies the signal at the site of the target nucleic acid. biosyn.com The process begins with the binding of a streptavidin-HRP conjugate to the biotinylated DNA. In the presence of hydrogen peroxide, the HRP catalyzes the conversion of a labeled tyramide substrate into a highly reactive, short-lived radical. biotium.comnews-medical.net This radical then covalently binds to electron-rich residues, such as tyrosine, on proteins in the immediate vicinity of the HRP enzyme. biotium.com

By using a biotin-labeled tyramide, a high density of biotin molecules is deposited at the target site. biotium.com This deposition of multiple biotin molecules serves to amplify the original signal. The amplified biotin signal can then be detected using a secondary layer of streptavidin conjugated to a fluorophore or another enzyme, leading to a dramatic increase in sensitivity compared to conventional methods. biotium.combiotium.com TSA has been shown to increase detection sensitivity by up to 100-fold. biotium.com This technique is particularly valuable for applications like FISH, where detecting small or low-copy-number DNA targets is crucial. tandfonline.com

Considerations for Biotin-Avidin/Streptavidin Interaction Efficiency Based on Linker Length

The efficiency of the interaction between the biotin moiety of Biotin-16-dGTP and avidin or streptavidin can be influenced by the length of the spacer arm, or linker, that connects the biotin to the nucleotide. biotium.cominterchim.fr The "16" in Biotin-16-dGTP refers to the number of atoms in this linker chain. aatbio.cominterchim.fr

A longer linker arm generally facilitates a more efficient interaction between biotin and the binding pocket of avidin or streptavidin. biotium.cominterchim.fr This is because a longer spacer can overcome potential steric hindrance that may arise from the proximity of the bulky nucleic acid molecule to the biotin. biotium.comtue.nl Research has shown that at low concentrations of biotinylated molecules, a longer linker leads to a faster association rate with avidin. rsc.org

However, there is a trade-off to consider. While a longer linker can enhance the accessibility of the biotin for binding, it may slightly reduce the efficiency of incorporation of the biotinylated nucleotide into the DNA by polymerases. biotium.cominterchim.fr Conversely, a shorter linker may be more readily incorporated by the enzyme but could result in a less efficient interaction with avidin or streptavidin due to steric hindrance. biotium.cominterchim.fr Therefore, the optimal linker length can depend on the specific application, balancing the need for efficient enzymatic incorporation with the requirement for strong and accessible biotin-avidin/streptavidin binding. jenabioscience.com Studies have shown that for applications like FISH with small probes, Biotin-16-dUTP has been used successfully with TSA for robust signal detection. tandfonline.com

| Linker Length Consideration | Impact on Incorporation by Polymerase | Impact on Biotin-Avidin/Streptavidin Binding |

| Shorter Linker | Generally more efficient incorporation. biotium.cominterchim.fr | May experience steric hindrance, potentially reducing binding efficiency. biotium.comtue.nl |

| Longer Linker (e.g., in Biotin-16-dGTP) | May have slightly reduced incorporation efficiency. biotium.cominterchim.fr | Generally facilitates more efficient binding by overcoming steric hindrance. biotium.cominterchim.frrsc.org |

Comparative Research and Methodological Advancements

Comparison with Other Biotinylated Nucleotides (e.g., Biotin-16-dUTP, Biotin-16-dCTP, Biotin-11-dUTP)

The utility of Biotin-16-dGTP in molecular biology is best understood in comparison to other widely used biotinylated deoxynucleoside triphosphates (dNTPs). The primary differences lie in the nucleobase to which the biotin (B1667282) moiety is attached (guanine vs. cytosine or uracil/thymine) and the length of the spacer arm that connects the biotin to the base. These structural variations significantly influence enzymatic incorporation efficiency and subsequent detection.

Influence of the Nucleobase: The choice of the base (G, C, U, or A) is a critical factor. DNA polymerases exhibit different tolerances for modified nucleotides. Research has shown that for pyrimidines (dUTP and dCTP), modifications at the 5-position of the base are well-tolerated by many polymerases. tandfonline.comtandfonline.com For purines like dGTP, the optimal modification site is the 7-position of the deazaguanine ring. tandfonline.com Studies comparing the incorporation of different biotinylated nucleotides have revealed that some enzymes, like Taq DNA polymerase, can incorporate Biotin-16-dCTP with greater efficiency than Biotin-16-dUTP. tandfonline.comapexbt.com While direct comparative data for Biotin-16-dGTP is less prevalent, the principle holds that its incorporation efficiency is enzyme-dependent and may differ from its pyrimidine (B1678525) counterparts. This allows researchers to select the appropriate biotinylated nucleotide to achieve desired labeling density without significantly compromising the yield of the enzymatic reaction, such as PCR. apexbt.comfishersci.com

Impact of Linker Arm Length: The spacer arm, or linker, connects the biotin molecule to the nucleotide. Its length is a crucial determinant of the functionality of the labeled probe. A trade-off exists between enzymatic incorporation and biotin detection.

Shorter Linkers (e.g., Biotin-11-dUTP): Nucleotides with shorter linkers are often incorporated more efficiently by DNA polymerases because they present less steric bulk and more closely resemble the natural dNTP structure. tandfonline.comtandfonline.com

Longer Linkers (e.g., Biotin-16-dGTP/dUTP/dCTP): A longer linker, such as the 16-atom spacer, positions the biotin molecule further from the DNA backbone. This increased distance can reduce steric hindrance, facilitating a more efficient interaction with the binding pockets of avidin (B1170675) or streptavidin. biotium.comgbiosciences.comthermofisher.com This improved accessibility can lead to enhanced sensitivity in detection assays. tandfonline.comtandfonline.com Some studies have even explored extraordinarily long linkers (36 atoms) to improve the resolution for detecting single-base differences in DNA segments. nih.govnih.gov

Biotinylated dNTPs can be enzymatically incorporated into DNA through various methods, including PCR, nick translation, random priming, and 3'-end labeling. biotium.comsigmaaldrich.combiorbyt.com The choice between Biotin-16-dGTP and other analogs depends on the specific polymerase used, the desired labeling density, and the downstream detection method. For instance, in PCR, a specific ratio of biotinylated dNTP to its natural counterpart is often optimized to ensure robust amplification while achieving sufficient labeling for detection. jenabioscience.comjenabioscience.comsigmaaldrich.com

Table 1: Comparison of Common Biotinylated Nucleotides

| Feature | Biotin-16-dGTP | Biotin-16-dUTP | Biotin-16-dCTP | Biotin-11-dUTP |

|---|---|---|---|---|

| Base | Guanine (B1146940) (Purine) | Uracil (Pyrimidine) | Cytosine (Pyrimidine) | Uracil (Pyrimidine) |

| Linker Length | 16 atoms | 16 atoms | 16 atoms | 11 atoms |

| Primary Use | Enzymatic incorporation into DNA to create biotin-labeled probes. trilinkbiotech.com | Most common for DNA labeling via PCR, nick translation, and TUNEL assays for apoptosis. biotium.comsigmaaldrich.combiotium.commedchemexpress.com | Alternative to Biotin-16-dUTP; may show higher incorporation efficiency with certain polymerases like Taq. tandfonline.comapexbt.comtrilinkbiotech.com | Used for DNA labeling; shorter linker may improve polymerase incorporation efficiency over longer linkers. tandfonline.comtandfonline.combiotium.com |

| Advantage | Expands the toolkit for labeling, allowing for incorporation at guanine sites. | Well-established, widely used, and validated in numerous applications. pubcompare.ai | Higher incorporation rates in some systems can lead to higher-density labeling. tandfonline.comapexbt.com | Potentially better substrate for DNA polymerases compared to longer-linker analogs. tandfonline.com |

| Consideration | Incorporation efficiency is enzyme-specific and may vary compared to pyrimidine analogs. | Yield can decrease at high substitution percentages (e.g., >75%) in PCR. apexbt.com | Can be incorporated at very high substitution rates (up to 97%) with Taq polymerase. tandfonline.com | The shorter linker might result in slightly less efficient detection by streptavidin due to steric hindrance. tandfonline.combiotium.com |

Comparison with Non-Biotinylated Labeling Approaches

While biotin-based labeling is a powerful and versatile technique, several non-biotinylated approaches are also widely used in molecular biology. The main alternatives include direct fluorescent labeling, hapten labeling (such as with digoxigenin), and radioactive labeling. Each method possesses distinct advantages and disadvantages compared to using Biotin-16-dGTP.

Direct Fluorescent Labeling: This method involves the enzymatic incorporation of nucleotides that are directly conjugated to a fluorescent dye (a fluorophore). biotium.com

Detection: Detection is direct via fluorescence microscopy or scanners, eliminating the need for secondary detection steps with streptavidin conjugates. jenabioscience.comthermofisher.com This simplifies workflows and saves time.

Signal Amplification: A significant drawback is the general lack of signal amplification. The signal intensity is directly proportional to the number of incorporated fluorophores. In contrast, the biotin-streptavidin system allows for significant signal amplification, as one streptavidin molecule can be conjugated to multiple reporter enzymes (like HRP or AP), which in turn can process many substrate molecules to generate a strong signal. jenabioscience.comjenabioscience.com

Multiplexing: A major advantage of fluorescent labels is the availability of a wide array of dyes with distinct excitation and emission spectra, making them ideal for multiplexing applications where multiple targets are visualized simultaneously. seracare.com

Digoxigenin (DIG) Labeling: Like biotin, DIG is a small molecule (a hapten) that is incorporated into DNA via modified nucleotides (e.g., DIG-11-dUTP). jenabioscience.com

Detection: Detection is also indirect, requiring a secondary incubation step with an anti-DIG antibody that is conjugated to a reporter enzyme or fluorophore. jenabioscience.com

Background: The primary advantage of the DIG system is the low background signal in many biological samples. jenabioscience.com Biotin is a naturally occurring vitamin, and endogenous biotin in cells and tissues can sometimes lead to non-specific signals and high background. jenabioscience.com Since DIG is derived from a plant steroid not found in animal tissues, this issue is avoided. jenabioscience.com

Sensitivity: Both biotin and DIG systems can achieve high sensitivity due to the potential for enzymatic signal amplification. jenabioscience.comseracare.com

Radioactive Labeling: This traditional method involves incorporating nucleotides containing a radioactive isotope, such as ³²P or ³³P.

Detection: Detection occurs via autoradiography.

Sensitivity: Radioactive labeling is renowned for its extremely high sensitivity.

Drawbacks: The significant safety concerns, regulatory requirements for handling and disposal, and the limited shelf-life of radioactive reagents have led to a widespread shift towards non-radioactive alternatives like biotin and fluorescent labels for most applications. jenabioscience.comrockland.com

Table 2: Comparison of Labeling Approaches

| Feature | Biotin-16-dGTP Labeling | Direct Fluorescent Labeling | Digoxigenin (DIG) Labeling | Radioactive Labeling |

|---|---|---|---|---|

| Detection Method | Indirect (requires streptavidin-conjugate) jenabioscience.com | Direct (fluorescence detection) jenabioscience.com | Indirect (requires anti-DIG antibody-conjugate) jenabioscience.com | Direct (autoradiography) |

| Signal Amplification | Yes, via enzyme-conjugated streptavidin. jenabioscience.comjenabioscience.com | Generally no. | Yes, via enzyme-conjugated antibodies. jenabioscience.com | No |

| Endogenous Interference | Possible, due to natural biotin in tissues. jenabioscience.com | Possible, from sample autofluorescence. jenabioscience.com | No, DIG is not present in animal tissues. jenabioscience.com | No |

| Safety | High (non-radioactive). jenabioscience.com | High (non-radioactive). jenabioscience.com | High (non-radioactive). jenabioscience.com | Low (requires handling of radioactive isotopes). |

| Workflow | Multi-step (labeling, binding, detection). | Simplified (labeling, detection). thermofisher.com | Multi-step (labeling, binding, detection). | Multi-step (labeling, exposure, development). |

| Key Advantage | Very strong and specific biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M); highly versatile. gbiosciences.comjenabioscience.com | Ideal for multiplexing; simple, direct detection. seracare.com | Low background in biological samples. jenabioscience.com | Historically the gold standard for sensitivity. |

Development of High-Fidelity PCR Labeling Kits Incorporating Biotin-16-dGTP

The creation of labeled DNA probes via PCR is a common technique. While standard PCR often employs Taq DNA polymerase, many applications require the higher accuracy afforded by high-fidelity polymerases that possess 3'→5' exonuclease (proofreading) activity. The development of labeling kits compatible with these enzymes presents a unique challenge, as proofreading polymerases may recognize modified nucleotides like Biotin-16-dGTP as errors and excise them, thus inhibiting their incorporation.

Despite this challenge, kits and protocols have been developed to facilitate biotin labeling even in high-fidelity systems. This is typically achieved through careful optimization of several factors:

Enzyme Engineering: Some high-fidelity polymerases have been engineered to be more tolerant of modified dNTPs.

Buffer Composition: The reaction buffer can be optimized to modulate the proofreading activity of the polymerase, striking a balance between fidelity and the incorporation of the biotinylated nucleotide.

dNTP Ratios: The kits often provide a pre-optimized mix of standard dNTPs and the biotinylated nucleotide. For example, a common strategy for labeling with Biotin-16-dUTP involves a mix where it replaces a fraction (e.g., 35-50%) of the total dTTP concentration. sigmaaldrich.comsciencegateway.org A similar principle would apply to Biotin-16-dGTP, where an optimized ratio of Biotin-16-dGTP to dGTP would be used to ensure efficient and accurate amplification.

While many commercially available PCR labeling kits highlight the use of the more common Biotin-16-dUTP or Biotin-11-dUTP, the principles are directly applicable to purine (B94841) analogs. jenabioscience.comseracare.comthermofisher.com Custom synthesis of Biotin-16-dGTP allows researchers to develop their own high-fidelity labeling systems for specific applications where labeling at guanine residues is desired. trilinkbiotech.com General non-radioactive labeling kits, such as those for nick translation or random priming, also provide a framework and reagents (e.g., Klenow fragment, DNA Polymerase I) that are compatible with the incorporation of a range of biotinylated nucleotides, including purine analogs. seracare.comsigmaaldrich.com

Integration into Advanced Molecular Diagnostic Research Platforms

The unique properties of Biotin-16-dGTP and other biotinylated nucleotides have ensured their integration into a variety of advanced molecular diagnostic and research platforms. The robust and highly specific biotin-streptavidin interaction serves as a powerful tool for the detection, purification, and immobilization of nucleic acids. apexbt.com

In Situ Hybridization (ISH): Biotin-labeled probes are extensively used to detect specific DNA or RNA sequences within fixed cells and tissues. pubcompare.airoche.com After hybridization of the Biotin-16-dGTP-labeled probe to its target, a streptavidin molecule conjugated to a fluorescent dye (for FISH) or an enzyme like HRP (for chromogenic ISH) is added. The long 16-atom linker of Biotin-16-dGTP helps ensure the biotin is accessible for detection, leading to high-sensitivity visualization of gene location, copy number, or expression. seracare.com

Next-Generation Sequencing (NGS): Biotinylation plays a crucial role in various NGS workflows, particularly in target enrichment strategies. For example, a pool of biotinylated probes can be used to capture specific regions of a genome (e.g., all exons) from a complex library. The captured DNA, bound to streptavidin-coated magnetic beads, is then washed to remove non-target sequences before being eluted and sequenced. This allows for cost-effective, deep sequencing of specific genomic regions of interest.

Mass Spectrometry-Based Sequencing: In some novel sequencing approaches, biotinylated dideoxynucleotides (ddNTPs) with linkers of different lengths or masses are used as chain terminators. The resulting DNA fragments can be captured on a streptavidin-coated surface and analyzed by mass spectrometry. The distinct mass of each biotinylated terminator allows for the sequence to be read directly. nih.gov

Electrophoretic Mobility Shift Assays (EMSA): To study DNA-protein interactions, biotin can be used as a safe and sensitive alternative to radioactive labels. A DNA probe containing Biotin-16-dGTP can be incubated with a protein extract. The resulting DNA-protein complexes are then separated by gel electrophoresis and transferred to a membrane for chemiluminescent detection, revealing information about protein binding specificity. thermofisher.com

The versatility of incorporating a stable, high-affinity tag like biotin at specific nucleotide positions makes Biotin-16-dGTP a valuable component in the development of sophisticated assays for genomics, transcriptomics, and diagnostics research.

Future Directions and Emerging Research Avenues for Biotin 16 Dgtp Tetralithium

Novel Applications in Functional Genomics and Proteomics Research

The versatility of Biotin-16-dGTP (tetralithium) positions it as a key tool for future innovations in functional genomics and proteomics.

In functional genomics , while biotinylated nucleotides are already used for creating hybridization probes, ufl.eduroche.com future research is trending towards more complex applications. This includes the development of probes for mapping single-copy genes with high precision and for detecting specific gene deletions. nih.gov The use of biotin-labeled nucleotides in techniques like primed in situ labeling (PRINS) demonstrates a move towards greater sensitivity and specificity in localizing small genetic sequences. nih.gov Emerging research could focus on integrating Biotin-16-dGTP into next-generation sequencing workflows for targeted enrichment of specific genomic regions or for mapping protein-DNA interaction sites with higher resolution.

In proteomics , the application of biotinylation is expanding rapidly, most notably in proximity labeling (PL) techniques. nih.gov Methods like BioID and the more rapid TurboID utilize promiscuous biotin (B1667282) ligases fused to a protein of interest to biotinylate nearby proteins in living cells. nih.gov These tagged proteins can then be isolated and identified by mass spectrometry. Future research could involve engineering novel GTP-specific ligases that, when paired with Biotin-16-dGTP, would allow for the specific mapping of GTP-binding protein interaction networks, a critical area in cell signaling research. Furthermore, biotinylated nucleotide probes are instrumental in the proteome-wide discovery and characterization of nucleotide-binding proteins. nih.gov

Table 1: Potential Future Applications in Genomics and Proteomics

| Research Area | Potential Application of Biotin-16-dGTP (tetralithium) | Research Goal |

|---|---|---|

| Functional Genomics | High-resolution mapping of chromatin architecture | To understand the 3D organization of the genome and its role in gene regulation. |

| Targeted enrichment for next-generation sequencing | To sequence specific genomic regions of interest with greater depth and efficiency. | |

| Development of advanced in situ hybridization probes | To visualize specific DNA and RNA sequences within their cellular context with higher sensitivity. scientificlabs.co.uk | |

| Proteomics | GTP-binding protein-specific proximity labeling | To identify transient and stable protein-protein interactions involving GTP-binding proteins. |

| Proteome-wide identification of GTP-dependent proteins | To discover novel proteins that bind to GTP and characterize their roles in cellular processes. nih.gov |

Advancements in Microfluidic and Miniaturized Assay Development

The trend towards miniaturization in biological analysis is a perfect match for the capabilities of Biotin-16-dGTP. Microfluidic and miniaturized assays offer reduced reagent consumption, faster analysis times, and higher throughput. nih.gov

Biotinylated dNTPs are already being integrated into microfluidic systems for applications like on-chip polymerase chain reaction (PCR). uni-konstanz.de Future advancements will likely focus on developing fully integrated "lab-on-a-chip" devices that can perform sample preparation, DNA amplification with Biotin-16-dGTP incorporation, and detection on a single, miniaturized platform. Such systems could be used for point-of-care diagnostics, enabling rapid detection of pathogens or genetic markers from small sample volumes like a fingerprick of blood. acs.org The strong and specific biotin-streptavidin interaction is crucial for the immobilization of probes and capture of target molecules within the microchannels of these devices. nih.gov A microfluidic primer extension assay has been described using biotin-labeled dGTP, highlighting its utility in miniaturized formats. researchgate.net

Table 2: Role of Biotin-16-dGTP in Miniaturized Systems

| Feature | Advantage in Microfluidic/Miniaturized Assays |

|---|---|

| Specific Tagging | Allows for specific capture and detection of target nucleic acids on the micro-assay surface. |

| Strong Interaction | The high affinity of the biotin-streptavidin bond ensures stable immobilization and capture, even with rapid fluid flow. oup.com |

| Signal Amplification | Enables the use of enzyme-conjugated streptavidin for robust signal generation, crucial for sensitivity in small volumes. pnas.org |

| Versatility | Compatible with various detection methods, including colorimetric, fluorescent, and chemiluminescent readouts. jenabioscience.comsigmaaldrich.com |

Enhanced Sensitivity and Specificity in Hybridization-Based Assays

Hybridization-based assays, such as Southern blots, Northern blots, and in situ hybridization, are fundamental techniques in molecular biology. scientificlabs.co.uk The use of biotinylated probes offers a non-radioactive alternative with the potential for high sensitivity. pnas.org

Future research in this area will focus on optimizing probe design and labeling strategies to maximize both sensitivity and specificity. The length of the linker arm between the biotin and the nucleotide—such as the 16-atom linker in Biotin-16-dGTP—is a critical parameter. biotium.com While shorter linkers can lead to more efficient enzymatic incorporation, longer linkers may facilitate a better interaction between the biotin and streptavidin, potentially enhancing detection sensitivity. interchim.fr Further studies are needed to systematically evaluate how linker length and labeling density affect hybridization kinetics and signal-to-noise ratios. Research has shown that biotin-labeled probes can produce less nonspecific background than traditional radiolabeled probes, and future work will aim to further enhance this advantage. pnas.org The development of PCR-based labeling methods has already proven more efficient than older techniques like nick translation for creating highly sensitive probes. ufl.edu

Table 3: Comparison of Probe Labeling Attributes

| Attribute | Impact on Hybridization Assays | Future Research Focus |

|---|---|---|

| Labeling Method | PCR-based methods offer higher efficiency and yield more sensitive probes than nick translation. ufl.edu | Development of novel enzymatic incorporation methods for even higher labeling density and uniformity. |

| Linker Length | Affects both the efficiency of enzymatic incorporation and the accessibility of the biotin tag for detection. interchim.fr | Systematic optimization of linker chemistry and length for specific applications (e.g., in situ vs. filter hybridization). |

| Label Density | An optimal density of biotin molecules is required to achieve the highest sensitivity in detection reactions. sigmaaldrich.comsigmaaldrich.com | Fine-tuning the ratio of biotinylated to non-biotinylated dNTPs for different assay types. jenabioscience.com |

| Detection System | Choice of streptavidin conjugate (e.g., enzyme, fluorophore) impacts sensitivity and type of signal. jenabioscience.com | Engineering of novel streptavidin conjugates with enhanced catalytic activity or brighter fluorescence. |

Potential in Affinity-Based Chemical Probes for Target Identification

The use of biotin as an affinity tag is a powerful strategy for identifying and isolating cellular targets of small molecules and other ligands. mdpi.com Biotin-16-dGTP is exceptionally well-suited for development as an affinity-based chemical probe for studying the vast family of GTP-binding proteins.

These probes can be used in "pull-down" experiments where the biotinylated nucleotide analog binds to its target proteins within a cell lysate. The entire complex is then captured on streptavidin-coated beads, allowing the bound proteins to be isolated, identified by mass spectrometry, and characterized. nih.govmdpi.com This approach has been successfully used with ATP affinity probes to identify ATP-binding proteins across the proteome. nih.gov

The future of this research lies in using Biotin-16-dGTP to specifically target and identify the full spectrum of GTP-binding proteins, including many that are currently unknown. This has significant implications for drug discovery, as GTP-binding proteins are involved in numerous diseases and are a major class of drug targets. These affinity probes can be used to screen for new drugs, validate drug-target engagement, and elucidate the mechanisms of action of existing compounds.

Table 4: Potential Protein Targets for Biotin-16-dGTP Affinity Probes

| Protein Family | Function | Therapeutic Relevance |

|---|---|---|

| G proteins (Guanine nucleotide-binding proteins) | Signal transduction (e.g., for hormones, neurotransmitters) | Targets for drugs treating heart disease, allergies, and neurological disorders. |

| Ras superfamily GTPases | Regulation of cell growth, differentiation, and survival | Frequently mutated in many human cancers (e.g., KRAS, NRAS). |

| Tubulins | Cytoskeleton formation, cell division | Targets for major classes of anti-cancer drugs (e.g., taxanes). |

| Dynamins | Membrane trafficking, endocytosis | Roles in neurodegenerative diseases and certain cancers. |

| GTP-dependent enzymes | RNA processing, protein synthesis | Essential cellular functions with potential as novel drug targets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.